molecular formula C8H10N2O2S B2814806 methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 2091520-30-6

methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No. B2814806
CAS RN: 2091520-30-6
M. Wt: 198.24
InChI Key: JDJJUIBCAWFLRB-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazolo[5,4-b]pyridine family and has a molecular formula of C10H8N2O2S.

Scientific Research Applications

Anticancer Properties

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, holds promise as a scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity for these compounds. Their structural similarity to purine allows for effective binding to biological targets, making them attractive candidates for cancer therapy.

Antibacterial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also shown antibacterial properties. The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes them amenable to functionalization, enhancing their antibacterial efficacy .

Anti-Inflammatory Effects

These compounds exhibit anti-inflammatory activity, which is crucial for managing inflammatory diseases. Their unique chemical structure contributes to their therapeutic potential in modulating inflammatory responses .

PI3Kα Inhibition

Novel thiazolo[5,4-b]pyridine derivatives, including those related to our compound, have been identified as potent inhibitors of PI3Kα (phosphoinositide 3-kinase alpha). For instance, an N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine exhibited extremely strong PI3Kα inhibitory activity .

Scaffold for Medicinal Design

Due to their synthetic versatility, thiazolo[3,2-a]pyrimidine derivatives serve as promising scaffolds for designing new medicines. Researchers can modify the thiazolo[3,2-a]pyrimidine moiety to optimize interactions with biological targets .

Crystal Structures

Crystal structures of 2-(arylmethylidene) [1,3]thiazolo[3,2-a]pyrimidines have been studied, providing insights into their three-dimensional arrangement and potential binding sites .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJJUIBCAWFLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

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